5-Nitro-6-amino-1,10-phenanthroline
Overview
Description
5-Nitro-6-amino-1,10-phenanthroline: is an organic compound with the chemical formula C12H8N4O2 . It is a derivative of phenanthroline, characterized by the presence of nitro and amino groups at the 5th and 6th positions, respectively. This compound is known for its yellow crystalline appearance and its solubility in most organic solvents, while being insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Nitro-6-amino-1,10-phenanthroline typically involves the coupling reaction of aromatic nitrite and phenanthroline. This process is carried out under controlled conditions to ensure the correct placement of the nitro and amino groups on the phenanthroline ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to maintain product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-6-amino-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted phenanthrolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted phenanthrolines and reduced derivatives of the original compound .
Scientific Research Applications
Chemistry: 5-Nitro-6-amino-1,10-phenanthroline is used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: In biological research, this compound is used as a mediator for glucose oxidase, showing potential in the development of biosensors and biofuel cells .
Medicine: The compound has shown antituberculous activity, making it a candidate for further research in the treatment of tuberculosis .
Industry: It is used in the production of explosives and as an intermediate in the synthesis of herbicides like glyphosate .
Mechanism of Action
The mechanism of action of 5-Nitro-6-amino-1,10-phenanthroline involves its activation in an F420-dependent manner, leading to the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites. These metabolites exert their effects by inducing autophagy in macrophages, which helps in killing intracellular pathogens .
Comparison with Similar Compounds
1,10-Phenanthroline: A parent compound used widely in coordination chemistry.
5-Nitro-1,10-phenanthroline: Similar in structure but lacks the amino group.
5-Amino-1,10-phenanthroline: Similar but lacks the nitro group.
Uniqueness: 5-Nitro-6-amino-1,10-phenanthroline is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
6-nitro-1,10-phenanthrolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c13-9-7-3-1-5-14-10(7)11-8(4-2-6-15-11)12(9)16(17)18/h1-6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDWWTWQUVUMJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578170 | |
Record name | 6-Nitro-1,10-phenanthrolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168646-53-5 | |
Record name | 6-Nitro-1,10-phenanthrolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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